

Comprehensive Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone

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Compound of Interest

Compound Name:	2,4-Dimethyl-2'-methoxybenzophenone
CAS No.:	750633-50-2
Cat. No.:	B1323927

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Technical Whitepaper | Application Note: AN-BP-2026

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (C₁₆H₁₆O₂, MW: 240.30 g/mol) represents a sterically congested diaryl ketone often utilized as a photoinitiator intermediate or UV-stabilizing pharmacophore. Its analysis presents specific challenges due to the non-equivalence of the aromatic rings and the steric influence of the ortho-methoxy and ortho-methyl substituents. This guide establishes a multi-modal analytical workflow (NMR, MS, IR, UV) to unambiguously confirm the 2,4-dimethyl and 2'-methoxy substitution patterns, differentiating it from common isomers like the 4'-methoxy analogue.

Chemical Identity & Theoretical Framework

Property	Specification
IUPAC Name	(2,4-Dimethylphenyl)(2-methoxyphenyl)methanone
CAS Number	750633-50-2
Molecular Formula	C ₁₆ H ₁₆ O ₂
Exact Mass	240.1150 Da
Key Moieties	[1][2][3][4] • o,p-substituted ring (Ring A: 2,4-dimethyl)[5] • o-substituted ring (Ring B: 2'-methoxy)[3] • Diaryl Ketone Bridge

Structural Logic & Steric Environment

The molecule features a "twisted" conformation. The steric clash between the carbonyl oxygen, the 2-methyl group on Ring A, and the 2'-methoxy group on Ring B prevents coplanarity. This lack of planarity hypsochromically shifts the UV

transitions compared to unsubstituted benzophenone and influences chemical shifts in NMR by reducing ring current anisotropy effects between the two aryl systems.

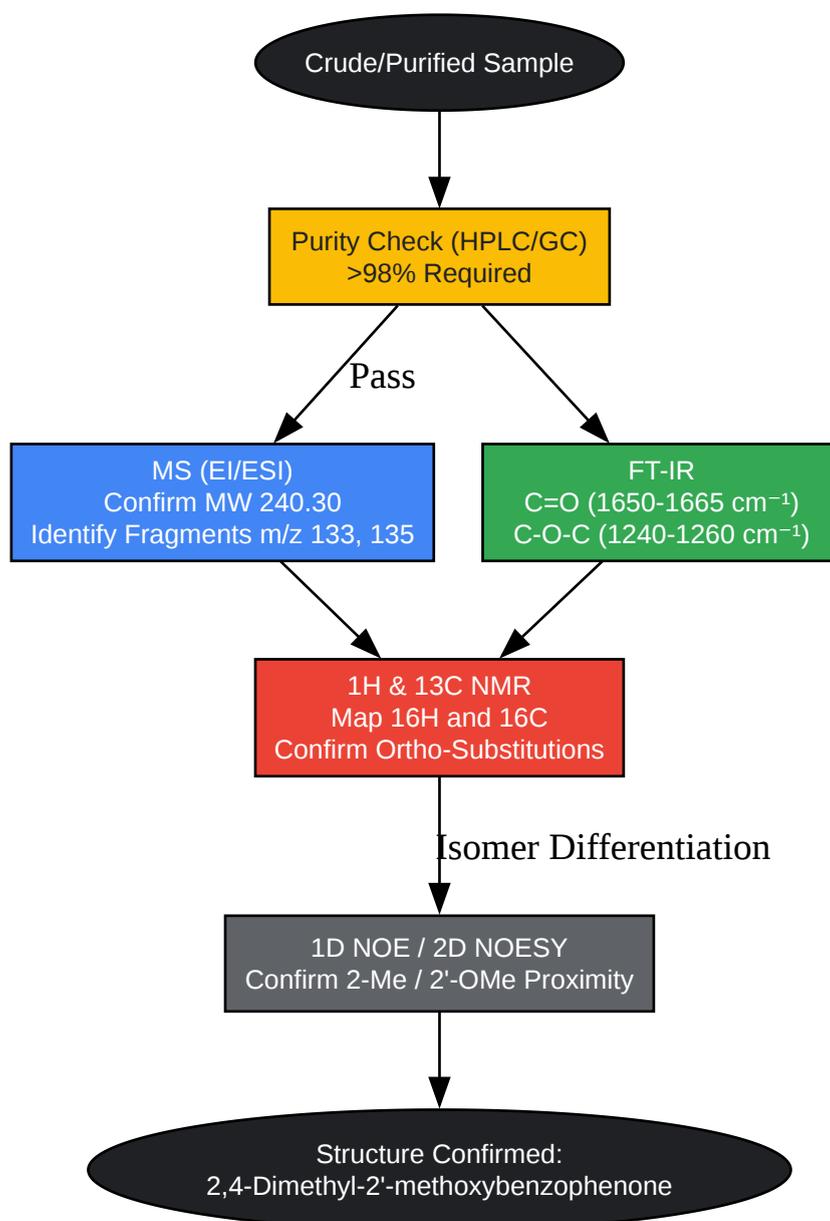
Analytical Strategy: The "Triad of Evidence"

To ensure scientific integrity, the structure is validated through three orthogonal datasets:

- Mass Spectrometry (MS): Establishes molecular weight and fragmentation fingerprints (confirming the benzophenone backbone).[6][7]
- Infrared Spectroscopy (FT-IR): Confirms the carbonyl environment and ether linkage.
- Nuclear Magnetic Resonance (NMR): The definitive tool for mapping the exact substitution pattern (2,4- vs 2,5-dimethyl; 2'- vs 4'-methoxy).

Workflow Visualization

The following diagram outlines the logical flow for complete structural validation.



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Caption: Analytical workflow for structural confirmation. Critical decision points involve differentiating regioisomers via MS fragmentation and NOE experiments.

Detailed Experimental Protocols

Mass Spectrometry (GC-MS / ESI-MS)

Objective: Confirm the parent ion and identify the acylium ions generated by

-cleavage.

- Ionization: Electron Impact (EI) at 70 eV is preferred for structural elucidation.
- Predicted Fragmentation Pathway:
 - Molecular Ion:
.
 - -Cleavage A: Cleavage between Carbonyl and Ring A yields the 2,4-dimethylbenzoyl cation (

).
 - -Cleavage B: Cleavage between Carbonyl and Ring B yields the 2-methoxybenzoyl cation (

).
 - Secondary Loss: Loss of CO from

yields the methoxyphenyl cation (

).

Protocol:

- Dissolve 1 mg sample in 1 mL MeOH (LC-MS) or Dichloromethane (GC-MS).
- Inject 1 μ L.
- Scan range:
.

Nuclear Magnetic Resonance (NMR)

Objective: Assign all protons and carbons. Differentiate 2'-methoxy from 4'-methoxy using coupling constants.

Solvent Choice:

is standard. If peak overlap occurs in the aromatic region (6.8–7.5 ppm), switch to (Benzene-d6) to induce solvent-induced shifts (ASIS) that resolve the signals.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton Group	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Ar-CH ₃ (C2)	2.35	Singlet	3H	Ortho to C=O, slightly deshielded.
Ar-CH ₃ (C4)	2.28	Singlet	3H	Para to C=O, typical aryl-methyl.
-OCH ₃ (C2')	3.75	Singlet	3H	Distinctive methoxy singlet.
Ring A: H-3	7.05	Singlet (br)	1H	Meta to C=O, flanked by methyls.
Ring A: H-5	6.95	Doublet ()	1H	Ortho coupling to H-6.
Ring A: H-6	7.30	Doublet ()	1H	Ortho to C=O (deshielded).
Ring B: H-3'	6.90	Doublet ()	1H	Ortho to -OMe (shielded).
Ring B: H-4'	7.45	Triplet ()	1H	Para to -OMe.
Ring B: H-5'	7.00	Triplet ()	1H	Meta to -OMe.
Ring B: H-6'	7.55	Doublet ()	1H	Ortho to C=O (deshielded).

Note: The key differentiator for the 2'-methoxy isomer is the complex 4-spin system (ABCD) of Ring B, compared to the symmetric AA'BB' system seen in the 4'-methoxy isomer.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

- Carbonyl (C=O): ~196-198 ppm.
- Aromatic C-O (C2'): ~158 ppm (Deshielded by oxygen).
- Aromatic C-Me (C2, C4): ~135-145 ppm (Quaternary).
- Methoxy (-OCH₃): ~55.5 ppm.[8]
- Methyls (-CH₃): ~20-21 ppm (Two distinct signals).

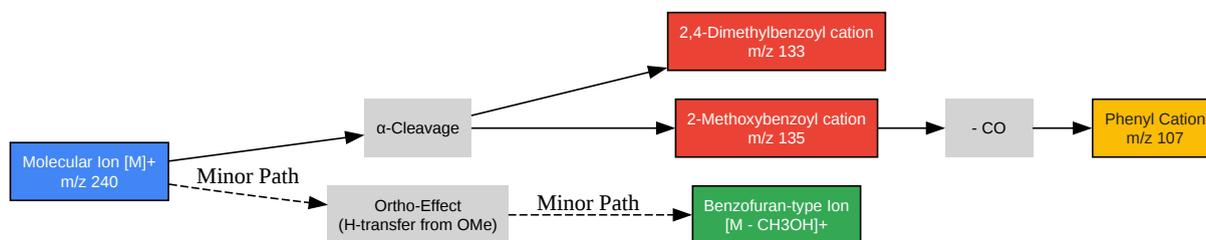
Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups.

- Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
- Key Bands:
 - 1660 cm^{-1} : Aryl Ketone C=O stretch. (Lower than typical 1680 cm^{-1} due to conjugation, but higher than H-bonded derivatives).
 - 1245 cm^{-1} : Aryl Alkyl Ether (Ar-O-CH₃) asymmetric stretch.
 - 2850-2960 cm^{-1} : C-H stretching (Methyl/Methoxy).

Mechanistic Fragmentation Pathway (MS)

Understanding the fragmentation logic is crucial for confirming the specific isomer. The 2'-methoxy group allows for a specific "ortho effect" rearrangement not seen in the 3' or 4' isomers.



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Caption: Primary EI-MS fragmentation pathways. The abundance of m/z 133 and 135 confirms the asymmetric substitution of the benzophenone core.

Synthesis & Impurity Profiling

To understand potential impurities, one must recognize the synthesis origin.

- Route: Friedel-Crafts Acylation of m-xylene with 2-methoxybenzoyl chloride (using).
- Likely Impurities:
 - Isomer: 2,6-dimethyl-2'-methoxybenzophenone (from acylation at the C2 position of m-xylene, though sterically disfavored).
 - Hydrolysis Product: 2-Methoxybenzoic acid (from unreacted acid chloride).
 - Bis-acylation: Diketone species (rare due to deactivation).

Quality Control Check: Run HPLC (C18 column, Water/Acetonitrile gradient). The target compound should elute later than benzoic acid impurities but earlier than highly lipophilic dimers.

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